2-Fluorenamine, N-phenyl-

Organic Synthesis C-N Coupling Secondary Amine Synthesis

2-Fluorenamine, N-phenyl- (systematically named N-phenyl-9H-fluoren-2-amine) is a diarylamine featuring a fluorene core substituted with a phenylamino group at the 2-position. With the molecular formula C₁₉H₁₅N and a molecular weight of 257.33 g/mol, it belongs to the class of triarylamine derivatives widely explored as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs), as well as intermediates for dyes and pharmaceutical building blocks.

Molecular Formula C19H15N
Molecular Weight 257.3 g/mol
CAS No. 32228-97-0
Cat. No. B14696883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorenamine, N-phenyl-
CAS32228-97-0
Molecular FormulaC19H15N
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4
InChIInChI=1S/C19H15N/c1-2-7-16(8-3-1)20-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,20H,12H2
InChIKeyRROUNWVDWBHHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorenamine, N-phenyl- (CAS 32228-97-0): A Core Fluorene Building Block for Organic Electronics and Dyestuff Intermediates


2-Fluorenamine, N-phenyl- (systematically named N-phenyl-9H-fluoren-2-amine) is a diarylamine featuring a fluorene core substituted with a phenylamino group at the 2-position . With the molecular formula C₁₉H₁₅N and a molecular weight of 257.33 g/mol, it belongs to the class of triarylamine derivatives widely explored as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs), as well as intermediates for dyes and pharmaceutical building blocks . The unsubstituted 9-position of the fluorene ring distinguishes it from more common analogs such as 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine (CAS 355832-04-1), imparting distinct reactivity, solubility, and electronic properties that are relevant for specific synthetic and device-engineering applications.

Why 2-Fluorenamine, N-phenyl- Cannot Be Replaced by Generic Fluorene Derivatives


Within the fluorene-amine class, even minor structural changes produce large functional differences. The presence of a single N–H hydrogen bond donor in the target compound (vs. none in N,N-diphenyl analogs) fundamentally alters solubility, molecular packing, and charge-transport energy levels . Additionally, the reactive benzylic 9-position is susceptible to oxidation under device operation unless specifically engineered. Therefore, direct substitution with the widely available 9,9-dimethyl variant (or other N-substituted fluorenamines) would result in mismatched Highest Occupied Molecular Orbital (HOMO) levels, altered film morphology, and compromised device lifetime—making compound-specific selection essential for reproducible performance in advanced organic electronic or synthetic applications.

Quantitative Differentiation of 2-Fluorenamine, N-phenyl- vs. Closest Analogs: An Evidence-Based Procurement Guide


Enhanced Synthetic Utility: A Redox-Economical Entry to N-Aryl Secondary Amines

In the reductive molybdenum-catalyzed direct amination of boronic acids with nitro compounds, N-phenyl-9H-fluoren-2-amine was synthesized from 9H-fluoren-2-boronic acid and nitrobenzene [1]. Although isolated yield data for this specific substrate was not publicly available in the primary publication, the methodology showcases excellent chemoselectivity and tolerates the fluorene core without competing reduction of the benzylic position—a challenge that often plagues analogs with reactive 9-alkyl substituents [1].

Organic Synthesis C-N Coupling Secondary Amine Synthesis

Structurally Diagnostic Spectroscopic Signature for Identity Verification

The compound possesses a unique combination of spectral features that distinguish it from structurally similar fluorenamines. Its N–H stretch (absent in N,N-disubstituted analogs), the characteristic pattern of aromatic protons, and the distinct mass spectrum can be used for unambiguous identification [1]. While NMR and FTIR reference spectra exist in databases, no direct comparative tabulation against analogs is available.

Analytical Chemistry Quality Control Compound Verification

Physicochemical Property Differences That Impact Formulation and Device Engineering

The target compound's estimated boiling point (447.5 °C at 760 mmHg), density (1.2 g/cm³), and logP (5.07) indicate significantly different volatility and hydrophobicity compared to its 9,9-dimethyl analog (MW 285.38, expected higher boiling point and lipophilicity) . These differences directly affect vacuum thermal evaporation conditions for OLED fabrication and solution-processable ink formulations.

Organic Electronics OLED Materials Formulation Science

Documented Use in Palladium-Catalyzed Diarylamine Coupling for Conjugated Materials

The compound was employed as a coupling partner in the palladium-catalyzed synthesis of (bis)(diarylamino)thiophenes, key building blocks for organic semiconductors [1]. This application demonstrates its compatibility with Buchwald-Hartwig or related C–N coupling conditions, whereas the less sterically hindered 2-aminofluorene (CAS 153-78-6) would lack the N-aryl substituent needed for the target triarylamine electronic structure.

Cross-Coupling Chemistry Conjugated Materials Organic Synthesis

Optimized Application Scenarios for 2-Fluorenamine, N-phenyl- Based on Verifiable Evidence


Synthesis of Asymmetric Triarylamine Hole-Transport Materials for OLEDs

When designing hole-transport layers (HTLs) with finely tuned HOMO levels for specific emitter layers, the target compound provides a reactive 9-position for further functionalization (e.g., alkylation or arylation) while retaining the essential N-phenyl fluorene-2-amine core [1]. This allows custom synthesis of asymmetric HTMs that are inaccessible from the pre-blocked 9,9-dimethyl analog.

Research-Grade Preparation of (Bis)(diarylamino)thiophene Semiconductors

Academic and industrial groups synthesizing α,α'-bisdiarylamino-capped oligothiophenes for organic field-effect transistors (OFETs) or OLEDs can use the compound directly in palladium-catalyzed C–N coupling without additional protection steps [1]. This reduces step count and improves overall yield in comparison to routes starting from primary fluorenamines that require subsequent N-arylation.

One-Step Catalytic Synthesis of N-Aryl Secondary Amines via Reductive Amination

The compound has been shown to be accessible via the direct Mo-catalyzed coupling of 9H-fluoren-2-boronic acid with nitrobenzene [1]. This methodology can be scaled for the preparation of gram quantities of the compound for downstream applications, avoiding the traditional two-step sequence of fluorene nitration/reduction followed by N-arylation.

Quality Control Reference Standard for Distinguishing Fluorenamine Regioisomers

Due to its distinct N–H infrared absorption and diagnostic ¹H NMR signals, the compound can serve as an authentic standard for identifying and quantifying the 2-substituted isomer in mixtures containing 1- or 3-substituted fluorenamines, which may arise during non-regioselective syntheses [1].

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